2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19(22-21-24-23-20(27-21)15-9-3-1-4-10-15)17-13-7-8-14-18(17)26-16-11-5-2-6-12-16/h1-14H,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQWYXBIAKJHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives of 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds with structural modifications have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing comparable efficacy to standard antibiotics like streptomycin .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives is another area of interest. Compounds derived from this compound have been evaluated for their ability to scavenge free radicals. For example, certain derivatives exhibited high DPPH scavenging activity, indicating their potential as natural antioxidants .
Anti-cancer Activity
The anti-cancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. Research indicates that this compound can inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact effectively with specific biological targets involved in cancer progression .
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting mitochondrial pathways . Additionally, its antimicrobial effects are linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Position: Electron-withdrawing groups (e.g., nitro, chloro) at the benzamide 4-position enhance synthetic yields (74–95%) compared to unsubstituted analogs . The target compound’s 2-phenoxy group may influence solubility and binding affinity due to steric and electronic effects.
- Biological Activity: VNI, a CYP51 inhibitor with a dichlorophenyl and imidazole moiety, demonstrates irreversible inhibition of Trypanosoma cruzi growth . In contrast, amino-propanamide derivatives show HDAC inhibition, suggesting the oxadiazole-benzamide scaffold’s versatility .
Antiviral and Antiparasitic Activity
Table 2: Activity of Selected Oxadiazole-Benzamide Derivatives
Key Observations :
- CYP51 Inhibitors: VNI and VFV’s potency stems from their ability to occupy the enzyme’s hydrophobic active site, facilitated by the oxadiazole ring and aryl substituents . The target compound’s phenoxy group may enhance π-π stacking interactions in similar targets.
- Antiviral Activity : Substituent position (e.g., nitro at benzamide 2-position) correlates with enhanced activity in thiadiazole analogs .
Physicochemical and Spectroscopic Comparisons
- IR/NMR Data: Analogs like 7e and 7b show characteristic C=O (1680–1689 cm⁻¹) and NH (3323–3324 cm⁻¹) stretches in IR spectra . The target compound’s phenoxy group would likely exhibit aromatic C-O-C stretches near 1250 cm⁻¹.
- Molecular Weight : Fluorinated derivatives (e.g., 3-fluoro-N-[phenyl(5-phenyl-oxadiazol-2-yl)methyl]benzamide) have higher molecular weights (~373–391 g/mol) compared to the target compound’s estimated 385 g/mol, affecting pharmacokinetics .
Biological Activity
2-Phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 269.28 g/mol. The structure features an oxadiazole ring that enhances its biological activity through specific interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles showed inhibitory effects against various cancer cell lines. For instance, derivatives similar to this compound displayed IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.12 |
| This compound | MCF7 | 7.45 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. A study reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that compounds like this compound can significantly reduce the production of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes involved in disease processes:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as COX and certain kinases involved in cancer progression.
- Receptor Interaction : It has been shown to interact with GABA-A receptors, suggesting potential applications in neuropharmacology .
Study on Anticancer Activity
In a recent study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against a panel of human tumor cell lines. Among these derivatives, this compound showed promising results with significant cytotoxicity against ovarian cancer cells .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with acid chlorides or carbodiimides, followed by coupling with phenoxybenzamide derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for oxadiazole formation .
- Catalysts : Sodium hydride or coupling agents like EDCI/HOBt improve amide bond formation .
- Temperature control : Cyclization steps often require reflux (e.g., 80–100°C) to maximize yield . Yield optimization (typically 60–85%) depends on stoichiometric ratios and purification via column chromatography .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR validates functional groups (e.g., oxadiazole protons at δ 8.1–8.5 ppm; benzamide carbonyl at ~168 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves stereoelectronic effects; e.g., dihedral angles between oxadiazole and benzamide moieties .
Q. What in vitro models are suitable for initial biological screening of this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Cancer cell lines : MTT assays using HepG2 or MCF-7 cells, with IC₅₀ values compared to reference drugs .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase activity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzamide ring to assess electronic effects on bioactivity .
- Oxadiazole modification : Replace phenyl with heterocycles (e.g., thiophene) to study steric impacts .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 active site) .
Q. How can contradictory biological activity data across studies be resolved?
- Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified HepG2), solvent controls (DMSO <0.1%), and dose ranges (1–100 µM) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values from independent studies .
- Mechanistic studies : Use Western blotting or qPCR to verify target modulation (e.g., apoptosis markers like caspase-3) .
Q. What computational methods are effective in predicting binding interactions of this compound with biological targets?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO-LUMO gaps) with antimicrobial activity .
- Binding free energy : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .
Q. What strategies mitigate hydrolytic instability of the oxadiazole ring in biological assays?
- pH optimization : Use buffered solutions (pH 7.4) to minimize degradation .
- Prodrug design : Mask the oxadiazole with ester groups, which hydrolyze in vivo .
- Co-solvents : Add cyclodextrins to enhance solubility and stability in aqueous media .
Q. How can X-ray crystallography be leveraged to study protein-ligand interactions involving this compound?
- Co-crystallization : Soak purified protein (e.g., COX-2) with the compound at 10 mM concentration .
- Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
- Interaction analysis : Identify hydrogen bonds (e.g., oxadiazole N-atom with Arg120) and π-π stacking (benzamide-phenyl with Tyr355) .
Methodological Notes
- Data interpretation : Cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis confirmation after MTT screening).
- Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
